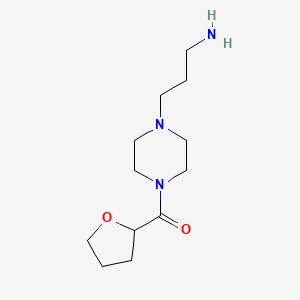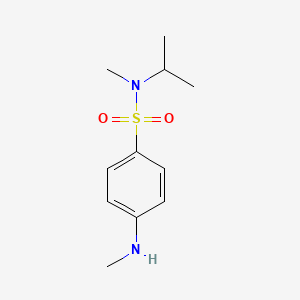
N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide
Descripción general
Descripción
N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide, commonly known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical research. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. PMSF is commonly used as a reversible inhibitor of serine proteases, including trypsin, chymotrypsin, and thrombin.
Mecanismo De Acción
PMSF inhibits serine proteases by reacting with the active site serine residue of the enzyme. This reaction forms a stable covalent bond between PMSF and the enzyme, preventing the enzyme from catalyzing its normal substrate. PMSF is a reversible inhibitor, meaning that the covalent bond between PMSF and the enzyme can be broken by the addition of a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, PMSF has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. In vivo, PMSF has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. PMSF has also been shown to reduce inflammation and tissue damage in animal models of acute lung injury and ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMSF has several advantages as a serine protease inhibitor for lab experiments. It is a potent and reversible inhibitor of serine proteases, making it useful for studying the function of these enzymes in biological systems. PMSF is also relatively stable and easy to handle, making it a convenient reagent for biochemical research. However, PMSF has some limitations as well. It is not effective against all serine proteases, and its activity can be affected by pH, temperature, and other factors. PMSF can also react with other nucleophiles in biological samples, leading to nonspecific inhibition of enzymes.
Direcciones Futuras
There are several future directions for research on PMSF. One area of interest is the development of more specific and potent inhibitors of serine proteases for use in drug development. Another area of interest is the study of the physiological and pathological roles of serine proteases in various biological systems, including blood coagulation, inflammation, and cancer. Finally, the development of new methods for the synthesis and purification of PMSF and other serine protease inhibitors could lead to more efficient and cost-effective reagents for biochemical research.
Aplicaciones Científicas De Investigación
PMSF is widely used in biochemical research as a reversible inhibitor of serine proteases. This compound has been used to study the function of various proteases in biological systems, including blood coagulation, fibrinolysis, and inflammation. PMSF is commonly used to inhibit trypsin and chymotrypsin during protein purification and characterization. It is also used to inhibit thrombin during the isolation of platelets from blood.
Propiedades
IUPAC Name |
N-methyl-4-(methylamino)-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)13(4)16(14,15)11-7-5-10(12-3)6-8-11/h5-9,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMJRABVFFJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



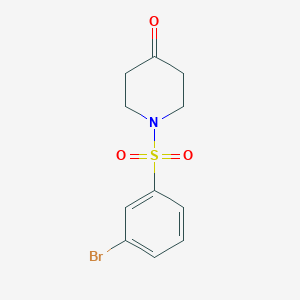
amine](/img/structure/B1461416.png)
![1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1461417.png)
amine](/img/structure/B1461418.png)
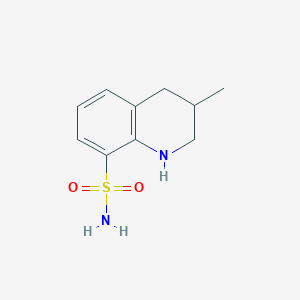
![N-[(2,4-dichlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461421.png)
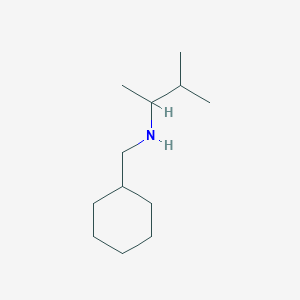
![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)
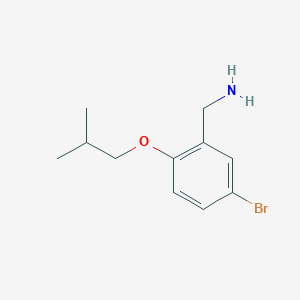
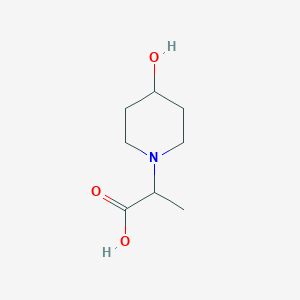
![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)
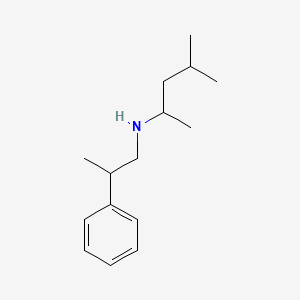
![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
